1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound characterized by a unique structure where a chroman ring is fused to a piperidine ring through a spiro carbon. The presence of a fluorobenzoyl group adds to its chemical diversity, making it an interesting subject for various scientific studies.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been found to have various effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their subcellular localization and any effects on their activity or function .
Preparation Methods
The synthesis of 1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the chroman ring: This can be achieved through the cyclization of appropriate phenolic precursors.
Spirocyclization: The chroman ring is then subjected to spirocyclization with a piperidine derivative under controlled conditions.
Introduction of the fluorobenzoyl group: The final step involves the acylation of the spirocyclic intermediate with a fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the carbonyl group to alcohols.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity through halogen bonding, while the spirocyclic structure provides a rigid framework that can influence the compound’s overall bioactivity. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar compounds to 1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one include other spirocyclic derivatives such as:
- Spiro[1-benzofuran-2,4’-piperidin]-3-one
- Spiro[indole-piperidines]
- Spiro[oxindole-piperidines]
What sets 1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one apart is the presence of the fluorobenzoyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1'-(3-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-15-5-3-4-14(12-15)19(24)22-10-8-20(9-11-22)13-17(23)16-6-1-2-7-18(16)25-20/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNYFLNWBZFAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090058 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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